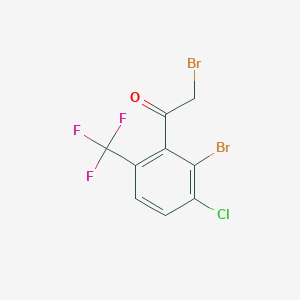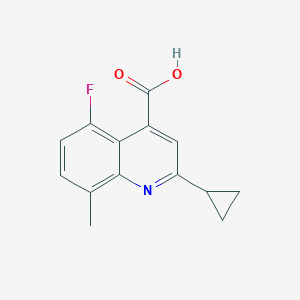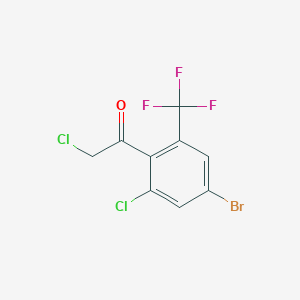
3-(3-tert-Butoxycarbonylaminopropoxy)-4-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-tert-Butoxycarbonylaminopropoxy)-4-nitrobenzoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a nitro group, and a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-tert-Butoxycarbonylaminopropoxy)-4-nitrobenzoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Nitration: The aromatic ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid.
Esterification: The carboxylic acid group is esterified using an alcohol, typically methanol, in the presence of a catalyst like sulfuric acid.
Coupling Reaction: The protected amino group is coupled with the esterified benzoic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas with a palladium catalyst for reduction reactions.
Tin(II) Chloride: For reduction of the nitro group.
N,N’-Dicyclohexylcarbodiimide (DCC): For coupling reactions.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzoic Acids: Substitution reactions can yield various substituted benzoic acids depending on the nucleophile used.
科学研究应用
3-(3-tert-Butoxycarbonylaminopropoxy)-4-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action of 3-(3-tert-Butoxycarbonylaminopropoxy)-4-nitrobenzoic acid depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. In coupling reactions, the Boc-protected amino group reacts with carboxylic acids to form amide bonds.
相似化合物的比较
Similar Compounds
3-(tert-Butoxycarbonylamino)propanoic acid: Similar structure but lacks the nitro group.
4-Nitrobenzoic acid: Similar structure but lacks the Boc-protected amino group.
3-(tert-Butoxycarbonylamino)benzoic acid: Similar structure but lacks the propoxy group.
Uniqueness
3-(3-tert-Butoxycarbonylaminopropoxy)-4-nitrobenzoic acid is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C15H20N2O7 |
|---|---|
分子量 |
340.33 g/mol |
IUPAC 名称 |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]-4-nitrobenzoic acid |
InChI |
InChI=1S/C15H20N2O7/c1-15(2,3)24-14(20)16-7-4-8-23-12-9-10(13(18)19)5-6-11(12)17(21)22/h5-6,9H,4,7-8H2,1-3H3,(H,16,20)(H,18,19) |
InChI 键 |
MUNGAUDRXLPNIB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCCOC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine dihydrochloride](/img/no-structure.png)





![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B13719734.png)
